molecular formula C19H25N5OS2 B1666241 1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)- CAS No. 911715-90-7

1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-

Cat. No. B1666241
CAS RN: 911715-90-7
M. Wt: 403.6 g/mol
InChI Key: ZMQSLMZOWVGBSM-GXTWGEPZSA-N
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Description

The compound “1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-” is a complex organic molecule with the molecular formula C19H25N5OS2 . It is also known as AZD8797, a non-competitive allosteric modulator of CX3CL1.


Molecular Structure Analysis

The structure of this compound includes several functional groups, including an amino group, a thiazole ring, a pyrimidine ring, and a thioether linkage . It has two defined stereocenters .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 651.1±65.0 °C at 760 mmHg, and a flash point of 347.6±34.3 °C . It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2 .

Scientific Research Applications

Treatment of Acute Spinal Cord Injury

AZD8797, a novel CX3CR1 inhibitor, has been found to facilitate early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis . The study showed that AZD8797 could potentially block inflammation and apoptosis, thereby aiding in the early recovery after acute spinal cord injury .

Neuroprotection in SARS-CoV-2 Infection

Research has shown that AZD8797 may have potential protective effects on SARS-CoV-2-induced neuronal damage . The study found that treatment with AZD8797 mitigated some of the effects of SARS-CoV-2 infection, such as weight loss, neuronal damage, oxidative stress, and impaired object recognition memory . This suggests that the CX3CL1-CX3CR1 signaling pathway could offer a promising target for reducing SARS-CoV-2’s neurological impact .

Anti-Inflammatory Applications

Given its role in inhibiting inflammation in the context of spinal cord injury , AZD8797 may have broader anti-inflammatory applications. Further research is needed to explore this potential.

Apoptosis Inhibition

AZD8797 has been shown to inhibit apoptosis in the context of spinal cord injury and SARS-CoV-2-induced neuronal damage . This suggests that it may have potential applications in other conditions where apoptosis plays a key role.

Potential Use in Other Neurological Disorders

Given its neuroprotective effects in SARS-CoV-2 infection , AZD8797 may have potential applications in other neurological disorders. Further research is needed to explore this possibility.

Potential Use in Other Viral Infections

Given its protective effects in SARS-CoV-2-induced neuronal damage , AZD8797 may have potential applications in other viral infections that cause similar damage. Further research is needed to explore this potential.

Mechanism of Action

Target of Action

AZD8797, also known as KAND567, is a small molecule that primarily targets the chemokine receptor CX3CR1 . This receptor is implicated in several diseases, including atherosclerosis and diabetes . It plays a crucial role in the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes .

Mode of Action

AZD8797 acts as an allosteric non-competitive modulator of the human CX3CR1 receptor . It antagonizes the natural ligand, fractalkine (CX3CL1), in both human whole blood and in a B-lymphocyte cell line . AZD8797 prevents G-protein activation, and at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay .

Biochemical Pathways

The CX3CL1-CX3CR1 signaling pathway is the primary biochemical pathway affected by AZD8797 . This pathway is involved in coordinating leukocyte trafficking in homeostatic and inflammatory conditions . By blocking this receptor, AZD8797 can prevent certain types of immune cells from accumulating in various tissues, which can reduce the damage caused by hyperinflammation .

Result of Action

The action of AZD8797 results in the reduction of inflammation and apoptosis . It has been shown to effectively block overwhelming inflammation, apoptosis, and necrosis after spinal cord injury, facilitating early recovery of locomotive function . In the context of COVID-19, it has been suggested that AZD8797 could reduce viral presence, apoptosis, selected cytokine levels, and certain oxidative parameters .

Action Environment

It is known that the compound is active outside the central nervous system

properties

IUPAC Name

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQSLMZOWVGBSM-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 2
Reactant of Route 2
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 3
Reactant of Route 3
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 4
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 5
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Reactant of Route 6
Reactant of Route 6
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-

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